4-(1,4-Dioxan-2-ylmethylamino)-3-nitrobenzenesulfonamide
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Overview
Description
4-(1,4-Dioxan-2-ylmethylamino)-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxane ring, a nitro group, and a sulfonamide group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxan-2-ylmethylamino)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-dioxane with an appropriate amine to form the dioxan-2-ylmethylamine intermediate . This intermediate is then reacted with a nitrobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxan-2-ylmethylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Reduction: The reduction of the nitro group yields 4-(1,4-Dioxan-2-ylmethylamino)-3-aminobenzenesulfonamide.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis can produce different sulfonamide derivatives and dioxane-related compounds.
Scientific Research Applications
4-(1,4-Dioxan-2-ylmethylamino)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxan-2-ylmethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,4-Dioxan-2-ylmethylamino)-3-aminobenzenesulfonamide: A reduction product with similar structural features.
4-(1,4-Dioxan-2-ylmethylamino)-3-chlorobenzenesulfonamide: A substitution product with a chlorine atom replacing the nitro group.
Uniqueness
4-(1,4-Dioxan-2-ylmethylamino)-3-nitrobenzenesulfonamide is unique due to its combination of a dioxane ring, nitro group, and sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(1,4-dioxan-2-ylmethylamino)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c12-21(17,18)9-1-2-10(11(5-9)14(15)16)13-6-8-7-19-3-4-20-8/h1-2,5,8,13H,3-4,6-7H2,(H2,12,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYXXLPLPXMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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